5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Description
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-13(20-2)12(8-10)17-22(18,19)15-9-11(16)5-7-14(15)21-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATNFQAFAKGSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxy-5-methylphenylamine in the presence of a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as glyburide.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting diabetes.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include sulfonation and amide bond formation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide: A metabolite of glyburide with similar chemical properties.
4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide: Another sulfonamide compound with different substituents.
Uniqueness
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of glyburide and other complex molecules. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
